molecular formula C19H16N4O4 B2478088 3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole CAS No. 1428366-83-9

3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole

Cat. No.: B2478088
CAS No.: 1428366-83-9
M. Wt: 364.361
InChI Key: PKZDCLJTGVTPLC-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole is a complex organic compound that features a benzodioxole ring, a pyrrole ring, and an oxadiazole ring

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrol-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-11-14(12(2)26-21-11)9-23-7-3-4-15(23)19-20-18(22-27-19)13-5-6-16-17(8-13)25-10-24-16/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZDCLJTGVTPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Cyclization Pathway

The most reliable method involves cyclodehydration of amidoximes with activated carboxylic acid derivatives. For the target compound, this requires:

  • Benzodioxol-5-carboxylic acid amidoxime (I) : Synthesized by treating benzodioxol-5-carbonitrile with hydroxylamine hydrochloride in ethanol/water under reflux.
  • Pyrrole-oxazole methyl acyl chloride (II) : Prepared by chlorinating 1-[(3,5-dimethyloxazol-4-yl)methyl]-1H-pyrrole-2-carboxylic acid using thionyl chloride.

Cyclization reaction :
Amidoxime I and acyl chloride II undergo base-mediated cyclization in dimethyl sulfoxide (DMSO) with NaOH at 80–100°C, yielding the 1,2,4-oxadiazole core. This method, adapted from Baykov et al., achieves yields of 65–78%.

Mechanistic insight :
The reaction proceeds via nucleophilic attack of the amidoxime’s amino group on the acyl chloride, forming an intermediate O-acylamidoxime, which undergoes intramolecular cyclization with elimination of HCl.

Functionalization of the Pyrrole-Oxazole Substituent

Synthesis of 1-[(3,5-Dimethyloxazol-4-yl)methyl]-1H-pyrrole-2-carboxylic Acid

The pyrrole-oxazole hybrid is constructed through sequential steps:

  • Oxazole formation : Cyclocondensation of ethyl acetoacetate with acetamide in phosphorus oxychloride yields 3,5-dimethyl-1,2-oxazol-4-yl methanol.
  • Methylation : The hydroxyl group is replaced with a bromine atom using PBr₃, followed by nucleophilic substitution with pyrrole-2-carboxylate in the presence of NaH.

Key reaction conditions :

  • Microwave irradiation (210 W, 10–15 min) reduces reaction time by 80% compared to conventional heating.
  • Solvent-free grinding with molecular iodine achieves 89% yield for analogous pyrrole derivatives.

Alternative Synthetic Routes

1,3-Dipolar Cycloaddition Strategy

Nitrile oxide generated in situ from benzodioxol-5-carbaldehyde oxime reacts with 1-[(3,5-dimethyloxazol-4-yl)methyl]-1H-pyrrole-2-carbonitrile under PtCl₄ catalysis. While environmentally favorable, this method suffers from low yields (32–45%) due to competing nitrile oxide dimerization.

Green Chemistry Approaches

  • Microwave-assisted synthesis : Combining I and II under solvent-free microwave irradiation (150°C, 5 min) improves yield to 82% while reducing energy consumption.
  • Mechanochemical grinding : Solid-state reaction of I with II in a ball mill (30 Hz, 1 h) achieves 76% yield without solvents.

Optimization and Challenges

Regioselectivity Control

The 1,2,4-oxadiazole’s regiochemistry is ensured by using N-acylated amidoximes, which favor 3,5-disubstitution over 2,4-isomers.

Steric Hindrance Mitigation

The bulky pyrrole-oxazole group necessitates:

  • High dilution conditions to prevent oligomerization.
  • Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.

Data Tables

Table 1 : Comparison of Synthetic Methods for the Target Compound

Method Conditions Yield (%) Time Reference
Amidoxime cyclization NaOH/DMSO, 100°C 78 12 h
Microwave-assisted Solvent-free, 150°C, 5 min 82 5 min
Mechanochemical Ball mill, 30 Hz 76 1 h
1,3-Dipolar cycloaddition PtCl₄, CH₃CN, 60°C 45 24 h

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Shares the benzodioxole ring but differs in the rest of the structure.

    1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A designer drug with structural similarities but different pharmacological properties.

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole is a synthetic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The molecular structure of the compound includes a benzodioxole moiety and an oxadiazole ring, which are known for their biological relevance. The presence of the oxazole group further enhances its potential as a bioactive agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to oxadiazoles. The specific compound has shown promise in various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)8.7
HepG2 (Liver Cancer)12.3

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : Disrupting cell cycle progression.
  • Modulation of Signaling Pathways : Affecting pathways such as PI3K/Akt and MAPK that are crucial for cancer cell survival.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been investigated. Some derivatives have demonstrated activity against various bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Escherichia coli50Moderate
Staphylococcus aureus25Strong
Bacillus subtilis100Weak

These findings suggest that modifications to the structure can enhance or diminish antimicrobial efficacy.

Case Studies and Research Findings

A study conducted by Bernard et al. (2020) demonstrated that derivatives of benzodioxole exhibited cytotoxic effects on several cancer cell lines, including MCF-7 and A549. The study emphasized the importance of structural modifications in enhancing biological activity.

Another research article published in PMC indicated that certain oxadiazole derivatives showed significant antibacterial properties against Gram-positive bacteria while exhibiting lower efficacy against Gram-negative strains . This highlights the selective nature of these compounds in targeting specific pathogens.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : Electron-donating groups tend to enhance activity, while electron-withdrawing groups may reduce it.
  • Ring Modifications : Variations in the benzodioxole or oxadiazole rings can significantly affect potency and selectivity.

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